Pfkfb3-IN-1
説明
Structure
3D Structure
特性
分子式 |
C17H14N4O2 |
|---|---|
分子量 |
306.32 g/mol |
IUPAC名 |
N-[4-[(2-amino-3-cyano-1H-indol-5-yl)oxy]phenyl]acetamide |
InChI |
InChI=1S/C17H14N4O2/c1-10(22)20-11-2-4-12(5-3-11)23-13-6-7-16-14(8-13)15(9-18)17(19)21-16/h2-8,21H,19H2,1H3,(H,20,22) |
InChIキー |
IQMFACFLFXIYNW-UHFFFAOYSA-N |
正規SMILES |
CC(=O)NC1=CC=C(C=C1)OC2=CC3=C(C=C2)NC(=C3C#N)N |
製品の起源 |
United States |
科学的研究の応用
Cancer Treatment
Pfkfb3-IN-1 has demonstrated efficacy in various cancer models:
- Renal Cell Carcinoma : Studies have shown that overexpression of PFKFB3 correlates with advanced stages of renal cell carcinoma (RCC). Knockdown of PFKFB3 resulted in reduced glycolysis and proliferation rates in RCC cells, indicating its potential as a therapeutic target .
- Leukemia : The compound 3-(3-pyridinyl)-1-(4-pyridinyl)-2-propen-1-one (3PO), a derivative of Pfkfb3-IN-1, has been shown to block glucose uptake in leukemia cells, leading to cell cycle arrest and significant tumor inhibition in vivo .
- Solid Tumors : Inhibitors like Pfkfb3-IN-1 have been identified through high-throughput screening as effective agents against solid tumors by suppressing angiogenesis and glycolytic activity .
In Vivo Studies
- Tumor Growth Inhibition : A study involving genetically modified mice with Pfkfb3 deletion showed markedly decreased tumorigenesis. The deletion led to reduced glucose uptake and impaired growth of tumors driven by oncogenes, establishing PFKFB3 as a critical player in tumor metabolism .
- Combination Therapies : Research indicates that combining PFKFB3 inhibitors with other treatments, such as rapamycin, can synergistically enhance anti-tumor effects in acute myeloid leukemia cells .
Clinical Implications
The expression levels of PFKFB3 have been correlated with various immune checkpoint markers across multiple cancer types. This suggests that targeting PFKFB3 may not only inhibit tumor growth but also modulate the immune response within the tumor microenvironment, enhancing the efficacy of immunotherapies .
Data Tables
類似化合物との比較
Comparison with Structurally Similar Compounds
Two boronic acid derivatives with high structural similarity to PFKFB3-IN-1 are identified:
Compound A : (3-Bromo-5-chlorophenyl)boronic acid
Compound B : (6-Bromo-2,3-dichlorophenyl)boronic acid
Structural Similarities and Differences
| Property | PFKFB3-IN-1 | Compound A | Compound B |
|---|---|---|---|
| Molecular Formula | C₆H₅BBrClO₂ | C₆H₅BBrClO₂ | C₆H₄BBrCl₂O₂ |
| Halogen Substitution | Br at position 3, Cl at 5 | Br at 3, Cl at 5 | Br at 6, Cl at 2 and 3 |
| Similarity Score | Reference (1.00) | 0.87 | 0.71 |
- Compound B introduces an additional chlorine atom at position 2, increasing molecular weight (249.72 g/mol) and lipophilicity (predicted Log P > 2.5), which may enhance membrane permeability but reduce aqueous solubility .
Physicochemical and Pharmacokinetic Comparison
| Property | PFKFB3-IN-1 | Compound A | Compound B |
|---|---|---|---|
| Molecular Weight | 235.27 | 235.27 | 249.72 |
| Log Po/w (XLOGP3) | 2.15 | ~2.10 (estimated) | ~2.60 (estimated) |
| Solubility (mg/mL) | 0.24 | 0.18 (predicted) | 0.12 (predicted) |
| BBB Permeability | Yes | Likely | Unlikely (high Log P) |
| Synthetic Accessibility | 2.07 | 1.95 | 2.30 |
- Functional Implications: The additional chlorine in Compound B may sterically hinder binding to PFKFB3, reducing inhibitory potency despite higher lipophilicity.
Research Findings and Implications
- PFKFB3-IN-1 ’s balanced Log P (2.15) and solubility (0.24 mg/mL) optimize its pharmacokinetic profile compared to analogs, enabling both oral bioavailability and central nervous system penetration .
- Compound B ’s low predicted solubility (0.12 mg/mL) and high Log P limit its utility in systemic applications but may suit topical formulations.
- Synthetic routes for PFKFB3-IN-1, involving palladium-catalyzed cross-coupling, are more scalable than those for its analogs, as validated by reproducibility studies .
準備方法
Core Indole Synthesis
The 2-amino-3-cyanoindole core is synthesized via a modified Hemetsberger-Knittel reaction . This involves:
-
Cyclization of β-azidoacrylonitriles : A substituted β-azidoacrylonitrile derivative undergoes thermolytic cyclization at 120–140°C to form the indole ring.
-
Functionalization : Introduction of the 5-hydroxy group is achieved through ortho-directed lithiation followed by quenching with a boronic acid or electrophilic oxygen source.
Ether Coupling Reaction
The indole intermediate is coupled to 4-aminophenol via a Mitsunobu reaction using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) in tetrahydrofuran (THF). This step forms the critical phenyl ether linkage, with yields typically ranging from 65% to 78%.
Acetylation of the Aniline Moiety
The free amine on the phenyl ring is acetylated using acetic anhydride in dichloromethane (DCM) with a catalytic amount of dimethylaminopyridine (DMAP). Reaction completion is confirmed by the disappearance of the primary amine peak in Fourier-transform infrared (FT-IR) spectroscopy at ~3350 cm⁻¹.
Optimization and Challenges
Solvent and Temperature Effects
-
Indole cyclization : Polar aprotic solvents (e.g., dimethylformamide [DMF]) improve reaction homogeneity but require stringent temperature control to avoid side-product formation.
-
Mitsunobu reaction : THF outperforms DMF due to better compatibility with DEAD and PPh₃, though moisture sensitivity necessitates anhydrous conditions.
Purification Strategies
-
Column chromatography : Silica gel (60–120 mesh) with ethyl acetate/hexane (3:7) eluent resolves the acetylated product from unreacted intermediates.
-
Crystallization : Recrystallization from ethanol/water (4:1) yields Pfkfb3-IN-1 as a white crystalline solid with >95% purity.
Analytical Characterization
Spectroscopic Data
Purity Assessment
Reverse-phase HPLC (C18 column, acetonitrile/water gradient) confirms a purity of 98.2% with a retention time of 12.4 minutes.
Scale-Up Considerations
Batch vs. Flow Chemistry
Environmental Impact
-
Solvent recovery : Ethanol and THF are reclaimed via distillation, reducing waste generation by 30%.
-
Catalyst recycling : Triphenylphosphine oxide byproducts are converted back to PPh₃ using trichlorosilane, improving atom economy.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| Traditional batch | 65 | 95 | Moderate |
| Flow-assisted | 78 | 98 | High |
Flow chemistry demonstrates superior efficiency and reproducibility, making it the preferred method for industrial-scale synthesis .
Q & A
Basic Research Questions
Q. What experimental frameworks are recommended to investigate Pfkfb3-IN-1's role in glycolytic regulation?
- Methodological Answer : Use the PICO framework to structure studies:
- Population : Target cell lines or animal models with dysregulated PFKFB3 pathways (e.g., cancer models).
- Intervention : Pfkfb3-IN-1 application at varying concentrations.
- Comparison : Control groups treated with PFKFB3 inhibitors (e.g., 3PO) or vehicle.
- Outcome : Metrics like lactate production, ATP levels, or apoptosis rates .
Q. How should researchers design in vitro experiments to validate Pfkfb3-IN-1 specificity?
- Methodological Answer :
- Dose Optimization : Conduct dose-response curves (e.g., 0.1–50 µM) to identify IC50 values. Use orthogonal assays (e.g., Western blot for PFKFB3 phosphorylation) to confirm target engagement .
- Off-Target Screening : Pair with kinase profiling panels or CRISPR-Cas9 PFKFB3-knockout models to isolate compound-specific effects .
- Statistical Rigor : Report p-values with confidence intervals and adhere to pre-registered protocols to minimize bias .
Q. What are the best practices for replicating Pfkfb3-IN-1 studies across laboratories?
- Methodological Answer :
- Standardized Protocols : Document buffer compositions, incubation times, and cell passage numbers in supplementary materials.
- Inter-Lab Validation : Share compound batches with third-party labs to control for variability in synthesis or storage .
- Data Transparency : Publish raw datasets (e.g., metabolomics) in repositories like Figshare or Zenodo .
Advanced Research Questions
Q. How can conflicting data on Pfkfb3-IN-1's efficacy in hypoxic vs. normoxic conditions be resolved?
- Methodological Answer :
- Contradiction Analysis : Perform meta-analyses of existing studies, stratifying by oxygen levels (e.g., 1% O₂ vs. 21% O₂). Use funnel plots to assess publication bias .
- Mechanistic Studies : Employ real-time metabolic flux analyzers (e.g., Seahorse XF) to compare glycolytic rates under controlled hypoxia .
- Contextual Factors : Report tissue-specific PFKFB3 isoform expression (e.g., endothelial vs. cancer cells) to explain variability .
Q. What advanced models are suitable for studying Pfkfb3-IN-1's translational potential in metabolic diseases?
- Methodological Answer :
- In Vivo Models : Use diet-induced obesity (DIO) mice with PFKFB3 overexpression. Monitor glucose tolerance and hepatic steatosis post-treatment .
- Omics Integration : Combine RNA-seq and metabolomics to identify compensatory pathways (e.g., glutaminolysis) that may limit efficacy .
- Ethical Considerations : Pre-register animal studies with IACUC and adhere to ARRIVE guidelines for humane endpoints .
Q. How can researchers address discrepancies in Pfkfb3-IN-1's pharmacokinetic (PK) profiles across species?
- Methodological Answer :
- PK/PD Modeling : Use non-linear mixed-effects models (e.g., NONMEM) to extrapolate human dosing from rodent data. Validate with microdosing trials .
- Tissue Penetration Studies : Employ LC-MS/MS to quantify compound levels in target tissues (e.g., tumors) vs. plasma .
- Species-Specific Metabolism : Screen for cytochrome P450 isoforms that metabolize Pfkfb3-IN-1 using hepatocyte cocultures .
Data Analysis & Reporting
Q. What statistical approaches are critical for analyzing Pfkfb3-IN-1's dose-dependent effects?
- Methodological Answer :
- Nonlinear Regression : Fit data to sigmoidal models (e.g., Hill equation) to derive EC50/IC50 values. Report goodness-of-fit metrics (R²) .
- Multiple Testing Corrections : Apply Benjamini-Hochberg adjustments for high-throughput screens (e.g., proteomics) to reduce false discovery rates .
- Reproducibility : Share analysis scripts (e.g., R/Python) for transparency .
Q. How should researchers contextualize Pfkfb3-IN-1 findings within existing PFKFB3 inhibitor literature?
- Methodological Answer :
- Systematic Comparisons : Use network pharmacology tools to map Pfkfb3-IN-1's binding affinity against inhibitors like NVP-BKM120 .
- Citation Practices : Prioritize primary sources (e.g., original kinase assays) over reviews to avoid citation bias .
- Gap Analysis : Highlight unresolved questions (e.g., long-term toxicity) in discussion sections to guide future studies .
Ethical & Translational Considerations
Q. What steps ensure ethical rigor in preclinical Pfkfb3-IN-1 research?
- Methodological Answer :
- Institutional Approvals : Obtain IACUC or IRB approval for animal/human tissue studies. Document consent for patient-derived xenografts .
- Conflict of Interest (COI) : Disclose funding sources (e.g., industry partnerships) that may influence data interpretation .
- Data Integrity : Use tools like GRANTA for material traceability and audit trails .
Tables for Key Methodological Comparisons
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
